

Comparative performance of 4-Octadecylphenol and other long-chain alkylphenols

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Compound of Interest

Compound Name: 4-Octadecylphenol

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An In-Depth Comparative Guide to **4-Octadecylphenol** and Other Long-Chain Alkylphenols for Researchers and Drug Development Professionals

Introduction: The Significance of Long-Chain Alkylphenols

Long-chain alkylphenols (LCAPs) are a class of organic compounds characterized by a phenol ring substituted with a long alkyl chain.^[1] These molecules are of significant industrial importance, serving as precursors for the synthesis of non-ionic surfactants (alkylphenol ethoxylates), components in phenolic resins, antioxidants, and additives in the fuel and rubber industries.^{[1][2][3]} Among the LCAPs, **4-Octadecylphenol**, with its C18 alkyl chain, represents a subject of increasing interest due to its pronounced physicochemical properties and biological activity, which distinguish it from its shorter-chain counterparts like nonylphenol and octylphenol.

This guide provides a comparative analysis of **4-Octadecylphenol** against other LCAPs. We will delve into their physicochemical properties, synthesis, and key performance metrics, supported by experimental data and protocols. The objective is to offer researchers, particularly those in drug development and material science, a comprehensive understanding of the structure-activity relationships within this compound class, thereby enabling informed decisions in their research and applications. The phenolic moiety is a common scaffold in medicinal chemistry; however, its utility is often limited by rapid metabolism and potential toxicity.^[4] The

addition of a long alkyl chain, as in **4-Octadecylphenol**, drastically alters the molecule's properties, which can be both an advantage and a challenge in drug design.

Comparative Physicochemical Properties

The length of the alkyl chain is a critical determinant of the physicochemical properties of alkylphenols, directly influencing their solubility, lipophilicity, and, consequently, their environmental fate and biological interactions. As the chain length increases, the molecule becomes significantly more lipophilic (fat-soluble) and less soluble in water. This trend is evident when comparing **4-Octadecylphenol** to its shorter-chain analogs.

Property	4-Octadecylphenol	4-Dodecylphenol	4-Octylphenol	4-Nonylphenol (Branched)
CAS Number	2589-79-9[5]	104-43-8[6]	1806-26-4[7]	84852-15-3[8]
Molecular Formula	C ₂₄ H ₄₂ O[5]	C ₁₈ H ₃₀ O[6]	C ₁₄ H ₂₂ O[7]	C ₁₅ H ₂₄ O
Molecular Weight	346.6 g/mol	262.43 g/mol [6]	206.33 g/mol	220.35 g/mol
Boiling Point	Not available	378 K (105°C) (approx.)[6]	280 °C[7]	290-300 °C
Melting Point	Not available	346 K (73°C) (approx.)[6]	44-45 °C[7]	Not applicable (liquid)
LogP (Octanol/Water)	> 8 (Estimated)	7.3 (Estimated) [6]	5.5	~4.5[8]

Causality Behind Physicochemical Differences:

- Lipophilicity (LogP):** The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The dramatic increase in LogP with chain length signifies a stronger affinity for non-polar environments. The C18 chain of **4-Octadecylphenol** makes it extremely hydrophobic, which has profound implications for its use in formulations targeting lipid membranes and its high potential for bioaccumulation in fatty tissues.[3]

- Solubility: The dominance of the long, non-polar alkyl chain renders **4-Octadecylphenol** virtually insoluble in water, a critical factor for consideration in drug delivery systems and environmental studies.

Synthesis of 4-Octadecylphenol

The standard industrial method for producing LCAPs is the Friedel-Crafts alkylation of phenol with a corresponding alkene.^[1] This electrophilic substitution reaction typically uses an acid catalyst. The following protocol provides a representative method for the synthesis of **4-Octadecylphenol**.

Experimental Protocol: Synthesis of 4-Octadecylphenol

This protocol is based on a general method for the alkylation of phenols.^[9]

Materials:

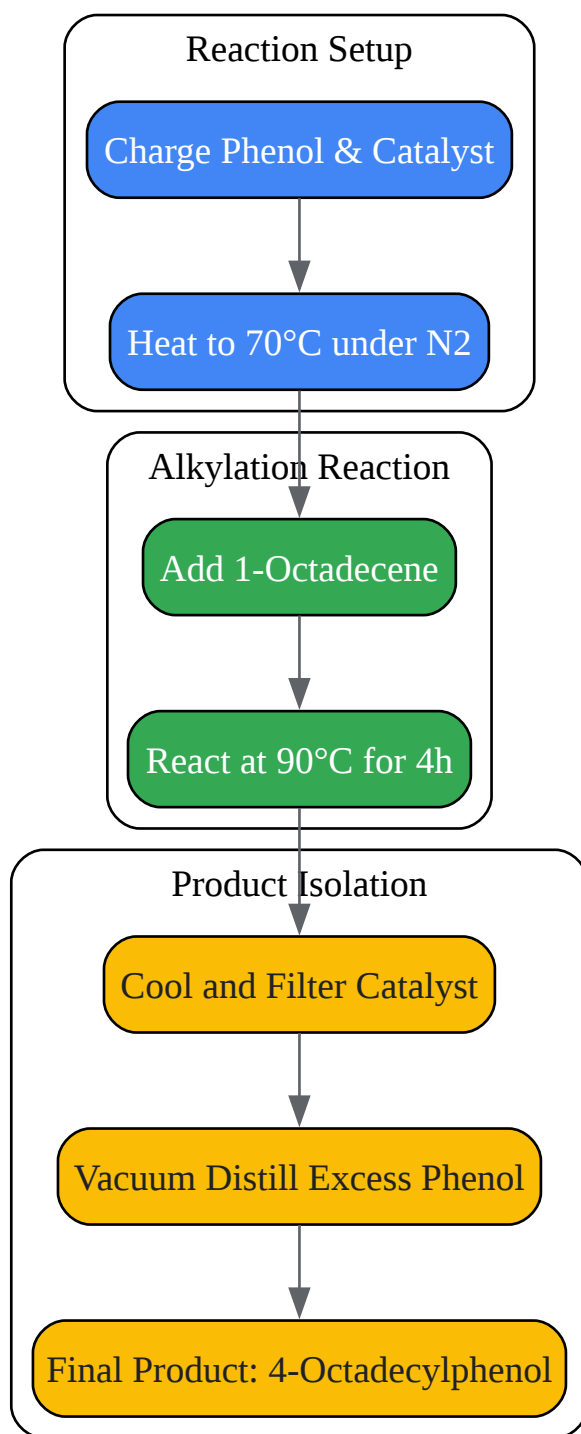
- Phenol (9.93 moles)
- 1-Octadecene (3.31 moles)
- Amberlyst 15 catalyst (286 grams)
- Nitrogen gas supply
- 5-liter, four-neck round-bottom flask
- Mechanical stirrer, reflux condenser, thermometer, addition funnel

Procedure:

- Setup: Equip the round-bottom flask with the mechanical stirrer, reflux condenser, thermometer, and addition funnel. Ensure a nitrogen inlet is available to maintain an inert atmosphere.
- Charging Reactants: Charge the flask with phenol and the Amberlyst 15 catalyst.
- Heating: Begin stirring and heat the mixture to 70°C under a gentle flow of nitrogen.

- **Alkene Addition:** Add 1-octadecene dropwise from the addition funnel over approximately one hour, maintaining the reaction temperature.
- **Reaction:** After the addition is complete, increase the temperature to 90°C and maintain it for four hours to ensure the reaction goes to completion.
- **Cooling and Filtration:** Cool the reaction mixture to 50°C and filter it to remove the solid Amberlyst 15 catalyst.
- **Purification:** Remove the excess unreacted phenol via vacuum distillation. The remaining product is octadecyl phenol.
- **Characterization:** The final product can be characterized using techniques like NMR spectroscopy to determine the ortho/para isomer ratio and infrared spectroscopy to confirm the presence of characteristic alkyl phenol absorption bands.^[9]

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **4-Octadecylphenol**.

Comparative Performance and Biological Activity

The performance of LCAPs is intrinsically linked to their alkyl chain length. Generally, both biological activity and toxicity increase with the number of carbons in the alkyl chain.[10][11]

Toxicity to Aquatic Organisms

A critical performance metric, especially from an environmental perspective, is aquatic toxicity. Studies consistently show that longer-chain alkylphenols are more toxic to aquatic life.[10] This is attributed to their increased lipophilicity, which facilitates partitioning into biological membranes and disruption of cellular functions.

Compound	Organism	Endpoint	Value (mg/L)
4-sec-Butylphenol	Daphnia magna	96-h NOEC	9.7[10]
4-tert-Pentylphenol	Daphnia magna	96-h NOEC	1.8[10]
4-tert-Octylphenol	Daphnia magna	96-h NOEC	0.19[10]
4-Nonylphenol	Daphnia magna	96-h NOEC	0.3[10]

(NOEC: No Observed Effect Concentration)

While specific toxicity data for **4-Octadecylphenol** is scarce in publicly available literature, the established trend strongly suggests it would be significantly more toxic than octylphenol and nonylphenol, with a NOEC value likely in the low µg/L range.

Endocrine Disrupting Activity

LCAPs are well-documented xenoestrogens, meaning they can mimic the hormone estrogen and disrupt the endocrine systems of wildlife and potentially humans.[1][2][3] This activity is a major concern leading to restrictions on their use in some regions.[1] The estrogenic potency of LCAPs also tends to increase with the length of the alkyl chain. The ability to bind to the estrogen receptor is enhanced by the hydrophobic interactions of the alkyl chain within the receptor's binding pocket. Therefore, **4-Octadecylphenol** is predicted to have a higher estrogenic potential compared to nonylphenol and octylphenol.

Bioaccumulation Potential

The high LogP of **4-Octadecylphenol** indicates a very high potential for bioaccumulation.[3] Compounds that are highly lipophilic are not easily excreted from organisms and tend to accumulate in fatty tissues, leading to biomagnification up the food chain. This persistence and accumulation pose long-term risks to ecosystems.[2]

Experimental Protocol: Evaluating Estrogenic Activity

To quantify and compare the estrogenic activity of LCAPs, an in vitro bioassay such as the Yeast Estrogen Screen (YES) is commonly employed. This assay provides a self-validating system to measure the ability of a compound to activate the human estrogen receptor.

Protocol: Yeast Estrogen Screen (YES) Assay

Principle: This assay uses a genetically modified strain of yeast (*Saccharomyces cerevisiae*) that contains the human estrogen receptor (hER α) and a reporter gene (e.g., lacZ for β -galactosidase). When an estrogenic compound binds to the hER α , it triggers the expression of the reporter gene, leading to a color change that can be quantified spectrophotometrically.

Materials:

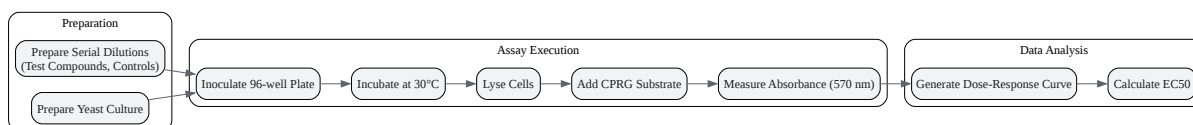
- Recombinant yeast cells expressing hER α and a lacZ reporter.
- Yeast growth medium.
- Test compounds (**4-Octadecylphenol**, 4-Nonylphenol, etc.) dissolved in ethanol.
- Positive control (17 β -estradiol).
- Negative control (ethanol vehicle).
- Lysis buffer.
- Chlorophenol red- β -D-galactopyranoside (CPRG) substrate.
- 96-well microplates.
- Incubator (30°C).

- Microplate reader (570 nm).

Procedure:

- **Yeast Culture:** Grow the recombinant yeast in the appropriate medium to the mid-logarithmic phase.
- **Plate Preparation:** In a 96-well plate, add serial dilutions of the test compounds, positive control, and negative control.
- **Inoculation:** Add the yeast culture to each well.
- **Incubation:** Seal the plate and incubate at 30°C for 48-72 hours with gentle shaking.
- **Cell Lysis:** After incubation, centrifuge the plate, remove the supernatant, and add lysis buffer to break open the yeast cells and release the β -galactosidase enzyme.
- **Color Development:** Add the CPRG substrate to each well. The β -galactosidase will cleave CPRG, producing a red-colored product. Incubate at 37°C until a sufficient color change is observed in the positive control wells.
- **Measurement:** Stop the reaction and measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Construct a dose-response curve for each compound and calculate the EC₅₀ value (the concentration that produces 50% of the maximal response) to compare potencies.

YES Assay Workflow Diagram



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Caption: Workflow for the Yeast Estrogen Screen (YES) assay.

Conclusion and Future Directions

This guide highlights the significant impact of the C18 alkyl chain on the performance of **4-Octadecylphenol** compared to its shorter-chain counterparts. Its extremely high lipophilicity results in negligible water solubility, a high potential for bioaccumulation, and predictably potent biological activity, including aquatic toxicity and endocrine disruption.

For researchers in drug development, the highly lipophilic nature of **4-Octadecylphenol** could be leveraged for applications requiring strong membrane interaction or partitioning into lipid-rich environments. However, the associated toxicity and poor pharmacokinetic profile due to its low solubility present substantial challenges that must be addressed, potentially through formulation strategies or by using it as a hydrophobic anchor in more complex molecular designs.

For material scientists, its properties make it a valuable precursor for specialized surfactants, resins, and antioxidants where high hydrophobicity is desired.

The overarching conclusion is that **4-Octadecylphenol**'s performance is a direct consequence of its long alkyl chain. While this confers unique and potent properties, it also amplifies the environmental and toxicological concerns associated with the LCAP class. Future research should focus on obtaining robust experimental data for **4-Octadecylphenol** to validate these predicted performance characteristics and to explore its potential applications in a safe and sustainable manner.

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